1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea
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Description
1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antidepressant and Serotonin Reuptake Inhibition
A study by Matzen et al. (2000) explored compounds with similar structures to 1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea as potential antidepressants. These compounds showed inhibitory activities on serotonin reuptake and antagonistic activities at 5-HT(1B/1D) receptors, suggesting their potential use in treating depression (Matzen et al., 2000).
Electroreductive Coupling and Organic Synthesis
Kise et al. (2008) and (2013) conducted studies on the electroreductive coupling of indole derivatives, which are structurally similar to the compound . These studies contribute to the understanding of reactions crucial in organic synthesis and pharmaceutical development (Kise, Mano, & Sakurai, 2008); (Kise, Sueyoshi, Takeuchi, & Sakurai, 2013).
Anti-Inflammatory and H+/K+-ATPase Inhibition
Research by Rakesh et al. (2017) on symmetrical and unsymmetrical urea analogues, including those with indole moieties, demonstrated notable anti-inflammatory activities and H+/K+-ATPase inhibition, suggesting potential applications in treating conditions like gastric ulcers (Rakesh, Darshini, Vidhya, Rajesha, & Mallesha, 2017).
Methuosis Induction in Cancer Therapy
A study by Robinson et al. (2012) on indole-based chalcones, related to the compound , indicated their potential in inducing methuosis, a novel form of non-apoptotic cell death, in cancer therapy (Robinson, Overmeyer, Young, Erhardt, & Maltese, 2012).
Enzymatic Acylation in Pharmaceutical Development
Simeó et al. (2009) researched the enzymatic acylation of nucleosides, demonstrating the versatility of organic compounds in pharmaceutical development (Simeó, Sinisterra, & Alcántara, 2009).
Analytical Chemistry and Pharmacokinetics
Liang et al. (2020) synthesized a deuterium-labeled analogue of a urea compound for use as an internal standard in LC–MS analysis, highlighting the role of such compounds in analytical and pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
properties
IUPAC Name |
1-(1-methoxypropan-2-yl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(9-19-3)15-14(18)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10H,9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIALMUMVNVKMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea |
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